molecular formula C21H18FN5O3 B2606219 6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1111044-45-1

6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2606219
CAS RN: 1111044-45-1
M. Wt: 407.405
InChI Key: BXCQGIJJHLIVHM-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Research on solvent-free heterocyclic synthesis provides insights into the synthesis of oxadiazoles and quinolones, which are key structures related to the compound . These methods highlight the efficiency and environmental benefits of solvent-free synthesis techniques for creating complex heterocyclic compounds (Martins et al., 2009).

Potential Applications in Medicinal Chemistry

  • Studies on tetracyclic quinolone antibacterials explore the antibacterial activity of compounds with structures similar to the specified compound. These studies provide a foundation for understanding the potential antimicrobial properties of related quinolone derivatives (Taguchi et al., 1992).

Applications in Materials Science and Biochemistry

  • Research on fluorescent sensors based on quinoline skeletons demonstrates the application of similar compounds in detecting metal ions in biological and aqueous samples. This highlights the potential use of the specified compound in developing new sensors for environmental and biological monitoring (Mac et al., 2010).

Advanced Synthesis and Biological Properties

  • The synthesis and analysis of compounds for potential use in antimicrobial and antiviral drug development show the relevance of similar quinolinone structures in medicinal chemistry. This area of research underscores the versatility of such compounds in drug discovery and development (Vaksler et al., 2023).

properties

IUPAC Name

6-fluoro-1-methyl-7-morpholin-4-yl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-26-12-15(21-24-20(25-30-21)13-2-4-23-5-3-13)19(28)14-10-16(22)18(11-17(14)26)27-6-8-29-9-7-27/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCQGIJJHLIVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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